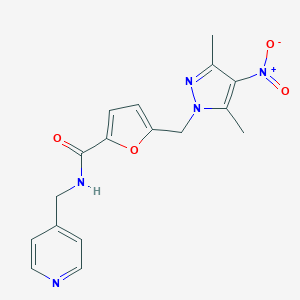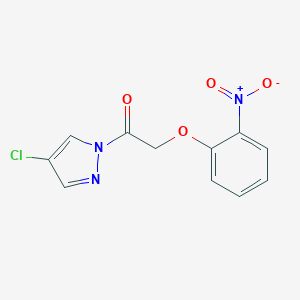![molecular formula C19H19NO B214284 3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B214284.png)
3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one, commonly known as MPAC, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. MPAC belongs to the class of cyclohexenone compounds and is widely used in various fields of research, including medicinal chemistry, drug discovery, and material sciences.
作用機序
The mechanism of action of MPAC is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. MPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MPAC has also been reported to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
MPAC has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective activities. MPAC has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. MPAC has also been shown to reduce pain sensitivity in animal models of acute and chronic pain and to protect neuronal cells from oxidative stress and apoptosis.
実験室実験の利点と制限
The advantages of using MPAC in lab experiments include its high potency, selectivity, and ease of synthesis. MPAC has been shown to exhibit potent activity against various targets, such as COX-2 and dopamine D2 receptor, with minimal off-target effects. MPAC is also relatively easy to synthesize, using simple and readily available starting materials. The limitations of using MPAC in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high doses. MPAC may also exhibit variable activity depending on the specific assay conditions and the target of interest.
将来の方向性
There are several potential future directions for research on MPAC. One direction is to investigate the structure-activity relationship of MPAC and its analogs, in order to identify more potent and selective compounds for specific targets. Another direction is to explore the potential of MPAC as a scaffold for the design of new drugs with novel mechanisms of action. Additionally, MPAC could be used as a tool for the study of specific biological pathways or processes, such as inflammation, pain, and neurodegeneration. Finally, the development of new synthetic methods for the preparation of MPAC and its derivatives could lead to more efficient and sustainable routes for the production of these compounds.
合成法
The synthesis of MPAC involves the condensation reaction between 4-methylacetophenone and benzaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an enamine intermediate, which undergoes cyclization to form MPAC. The yield of MPAC can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
MPAC has numerous applications in scientific research, including drug discovery, material sciences, and organic synthesis. MPAC has been identified as a potential lead compound for the development of new drugs, particularly for the treatment of cancer, inflammation, and neurodegenerative diseases. MPAC has also been used as a building block for the synthesis of novel materials, such as polymers and nanoparticles, with unique optical and magnetic properties.
特性
製品名 |
3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one |
|---|---|
分子式 |
C19H19NO |
分子量 |
277.4 g/mol |
IUPAC名 |
3-(4-methylanilino)-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H19NO/c1-14-7-9-17(10-8-14)20-18-11-16(12-19(21)13-18)15-5-3-2-4-6-15/h2-10,13,16,20H,11-12H2,1H3 |
InChIキー |
PUULLVSJRVFHAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(2-piperazin-1-ylethylamino)methylidene]-5-propylpyrazol-3-one](/img/structure/B214201.png)



![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)




![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214225.png)